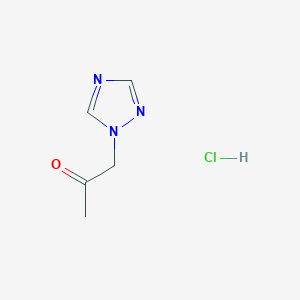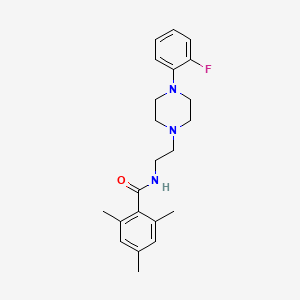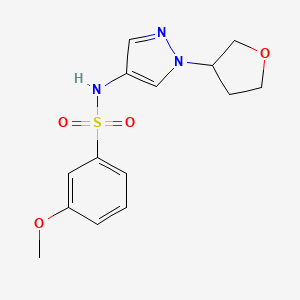![molecular formula C24H22FN5O4 B2703615 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-88-0](/img/structure/B2703615.png)
8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of isocyanates and contains both methoxy and fluorobenzyl functional groups. It is moisture-sensitive and exhibits a melting point of 31°C to 32°C and a boiling point of 139°C to 141°C (at 11 mmHg). The refractive index is 1.5475, and it is highly sensitive to moisture .
Synthesis Analysis
The synthesis of 2,4-dimethoxyphenyl isocyanate involves transition metal-assisted sodium borohydride reduction of 4-[^18F]fluorobenzonitrile. This approach can be extended to borohydride exchange resin (BER), making it suitable for automated syntheses. The resulting 4-[^18F]fluorobenzylamine serves as a versatile building block for the preparation of PET radiotracers .
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxyphenyl isocyanate consists of a phenyl ring with two methoxy groups (OCH3) and an isocyanate group (NCO) attached. The compound’s SMILES notation is COC1=CC(=C(C=C1)N=C=O)OC .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
A study on imidazopyridines, closely related to the compound , elaborated on the regioselective N-alkylation processes, providing insights into the synthesis and structural elucidation of similar compounds. This research contributes to understanding the chemical properties and potential modifications of purine-based structures for various scientific applications (Göker & Özden, 2019).
Receptor Binding and Enzyme Inhibition
Another study focused on the synthesis of novel compounds based on a xanthine scaffold, including dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This suggests potential applications in neurodegenerative diseases treatment, showcasing the versatility of purine derivatives in receptor binding and enzyme inhibition research (Załuski et al., 2019).
Antidepressant and Anxiolytic-like Activity
Research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed compounds with significant affinity for serotoninergic and dopaminergic receptors, indicating potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Anticonvulsant Activity
The anticonvulsant activity of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs of potent anticonvulsant purines has been explored, highlighting the therapeutic potential of such compounds in seizure management (Kelley et al., 1995).
Luminescence Sensing
The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate has been reported, indicating applications in luminescence sensing of specific chemicals, such as benzaldehyde derivatives. This research opens avenues for the use of purine derivatives in materials science and sensor technology (Shi et al., 2015).
Propriétés
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c1-14-12-28-20-21(26-23(28)30(14)18-10-9-16(33-3)11-19(18)34-4)27(2)24(32)29(22(20)31)13-15-7-5-6-8-17(15)25/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLILZNJMUSLPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2703534.png)
![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)

![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)
![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)
![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)

![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2703547.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)
![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2703552.png)

